Cas no 131540-81-3 (1-(1-benzothiophen-3-yl)piperazine)
1-(1-benzothiophen-3-yl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-benzo[b]thien-3-ylPiperazine
- 1-(1-benzothiophen-3-yl)piperazine
- SCHEMBL7815883
- DA-12406
- MBFFEYZLTXREPK-UHFFFAOYSA-N
- EN300-1853205
- 1-(Benzothiophen-3-yl)piperazine
- 131540-81-3
-
- Inchi: 1S/C12H14N2S/c1-2-4-12-10(3-1)11(9-15-12)14-7-5-13-6-8-14/h1-4,9,13H,5-8H2
- InChI Key: MBFFEYZLTXREPK-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C(=C1)N1CCNCC1
Computed Properties
- Exact Mass: 218.08776963Da
- Monoisotopic Mass: 218.08776963Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 43.5Ų
1-(1-benzothiophen-3-yl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1853205-0.05g |
1-(1-benzothiophen-3-yl)piperazine |
131540-81-3 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1853205-0.1g |
1-(1-benzothiophen-3-yl)piperazine |
131540-81-3 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1853205-0.25g |
1-(1-benzothiophen-3-yl)piperazine |
131540-81-3 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1853205-0.5g |
1-(1-benzothiophen-3-yl)piperazine |
131540-81-3 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1853205-1.0g |
1-(1-benzothiophen-3-yl)piperazine |
131540-81-3 | 1g |
$1485.0 | 2023-05-26 | ||
| Enamine | EN300-1853205-2.5g |
1-(1-benzothiophen-3-yl)piperazine |
131540-81-3 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1853205-5.0g |
1-(1-benzothiophen-3-yl)piperazine |
131540-81-3 | 5g |
$4309.0 | 2023-05-26 | ||
| Enamine | EN300-1853205-10.0g |
1-(1-benzothiophen-3-yl)piperazine |
131540-81-3 | 10g |
$6390.0 | 2023-05-26 | ||
| Enamine | EN300-1853205-1g |
1-(1-benzothiophen-3-yl)piperazine |
131540-81-3 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1853205-5g |
1-(1-benzothiophen-3-yl)piperazine |
131540-81-3 | 5g |
$2028.0 | 2023-09-18 |
1-(1-benzothiophen-3-yl)piperazine Related Literature
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 1-(1-benzothiophen-3-yl)piperazine
Comprehensive Overview of 1-(1-Benzothiophen-3-yl)piperazine (CAS No. 131540-81-3): Properties, Applications, and Research Insights
1-(1-Benzothiophen-3-yl)piperazine (CAS No. 131540-81-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This heterocyclic compound combines a benzothiophene core with a piperazine moiety, making it a subject of interest for drug discovery and material science. Researchers often explore its derivatives for their bioactive properties, particularly in modulating neurotransmitter systems.
The compound's molecular formula, C12H14N2S, reflects its aromatic and heterocyclic nature, which contributes to its stability and reactivity. Recent studies highlight its role as a precursor in synthesizing central nervous system (CNS) targeting agents, aligning with growing public interest in neuropharmacology and mental health therapeutics. Searches for terms like "piperazine derivatives in medicine" or "benzothiophene-based drug design" have surged, reflecting its relevance in modern research.
From a synthetic chemistry perspective, 1-(1-Benzothiophen-3-yl)piperazine offers versatility. Its electron-rich structure enables participation in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, which are frequently discussed in academic forums. Laboratories focusing on high-throughput screening often include this compound in libraries due to its scaffold's potential for structure-activity relationship (SAR) studies.
Environmental and safety profiles of CAS No. 131540-81-3 are also critical discussion points. While not classified as hazardous under standard guidelines, proper handling protocols are emphasized in material safety data sheets (MSDS). The compound's low volatility and moderate solubility in organic solvents like DMSO or ethanol make it suitable for controlled laboratory environments. Queries such as "safe handling of piperazine derivatives" or "benzothiophene stability" are common among industrial chemists.
In the context of green chemistry, researchers are investigating sustainable synthetic routes for 1-(1-Benzothiophen-3-yl)piperazine. Catalytic methods using biodegradable reagents or microwave-assisted synthesis are emerging trends, addressing the demand for eco-friendly processes. This aligns with global searches for "green synthesis of heterocycles" and "catalytic C-N bond formation," showcasing the compound's intersection with contemporary sustainability goals.
Analytical characterization techniques for 131540-81-3 typically involve NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure batch consistency, a priority for quality-conscious manufacturers. Discussions around "HPLC method development for benzothiophenes" or "NMR spectral interpretation of piperazines" frequently appear in analytical chemistry communities.
Market trends indicate rising demand for high-purity 1-(1-Benzothiophen-3-yl)piperazine, driven by pharmaceutical outsourcing and academic collaborations. Suppliers emphasizing GMP-compliant synthesis or custom synthesis services for this compound are increasingly visible in B2B platforms, responding to queries like "reliable CAS 131540-81-3 suppliers."
Future research directions may explore the compound's potential in optoelectronic materials, given the benzothiophene unit's conjugated system. Such applications could bridge gaps between organic chemistry and materials science, a crossover topic gaining traction in interdisciplinary searches.
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